Decanoic acid, hexadecyl ester
Overview
Description
Decanoic acid, hexadecyl ester, also known as hexadecyl decanoate or cetyl caprate, is a compound with the molecular formula C26H52O2 . It has a molecular weight of 396.7 g/mol .
Synthesis Analysis
The synthesis of an ester like Decanoic acid, hexadecyl ester can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides can react with alcohols to yield an ester and hydrochloric acid .Molecular Structure Analysis
The IUPAC name for Decanoic acid, hexadecyl ester is hexadecyl decanoate . The InChI representation of the molecule isInChI=1S/C26H52O2/c1-3-5-7-9-11-12-13-14-15-16-17-19-21-23-25-28-26(27)24-22-20-18-10-8-6-4-2/h3-25H2,1-2H3
. The Canonical SMILES representation is CCCCCCCCCCCCCCCCOC(=O)CCCCCCCCC
. Chemical Reactions Analysis
Esters like Decanoic acid, hexadecyl ester can undergo a variety of chemical reactions. One common reaction is hydrolysis, where the ester bond is broken by the addition of water, yielding a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis
Decanoic acid, hexadecyl ester has a molecular weight of 396.7 g/mol . It has a XLogP3-AA value of 11.9, indicating its lipophilicity . It has no hydrogen bond donors and 2 hydrogen bond acceptors . The molecule has 24 rotatable bonds . Its exact mass and monoisotopic mass are both 396.396730897 g/mol . The topological polar surface area is 26.3 Ų .Scientific Research Applications
Specific Scientific Field
Summary of the Application
Decanoic acid, hexadecyl ester, is used in the esterification reaction with ethanol to synthesize ethyl decanoate, a potential biofuel .
Methods of Application or Experimental Procedures
A small batch reactor is used to synthesize ethyl decanoate in the laboratory. The optimal conditions for this reaction are a 1:7 molar ratio, 9 wt% catalyst loading, and a temperature of 348 K .
Results or Outcomes
The Amberlyst 15 catalyst exhibited excellent catalytic activity in this esterification reaction and can be reused several times after washing with methanol .
Perfume and Food Additive Production
Specific Scientific Field
Summary of the Application
The esters of Decanoic acid, hexadecyl ester, are used in producing perfumes and as food additives, providing a unique, artificial fruit flavor .
Methods of Application or Experimental Procedures
Decanoic acid is primarily produced through the oxidation of the corresponding aldehyde, decanal. The aldehyde, in turn, can be obtained by the hydroformylation of 1-nonene .
Results or Outcomes
The esters of Decanoic acid are used in producing perfumes and are also used as food additives, providing a unique, artificial fruit flavor .
Detergents, Lubricating Oils, and Rubber Formulations Production
Specific Scientific Field
Summary of the Application
Decanoic acid, hexadecyl ester, is an important raw material in the production of detergents, lubricating oils, and rubber formulations .
Methods of Application or Experimental Procedures
Decanoic acid is used as a chemical intermediate in the production of these materials .
Results or Outcomes
Decanoic acid, hexadecyl ester, has proven to be a versatile chemical compound in the production of detergents, lubricating oils, and rubber formulations .
Antimicrobial Agent in Pharmaceuticals and Personal Care Products
Specific Scientific Field
Pharmaceuticals and Personal Care Products
Summary of the Application
Decanoic acid, hexadecyl ester, is used as an antimicrobial agent in pharmaceuticals and personal care products .
Methods of Application or Experimental Procedures
Decanoic acid is used as a raw material in the production of these products .
Results or Outcomes
Decanoic acid, hexadecyl ester, has proven to be a versatile chemical compound in the production of pharmaceuticals and personal care products .
Manufacture of Dyes, Pharmaceuticals, and Synthetic Resins
Specific Scientific Field
Summary of the Application
Decanoic acid, hexadecyl ester, is used in the manufacture of dyes, pharmaceuticals, and synthetic resins .
Methods of Application or Experimental Procedures
Decanoic acid is used as a chemical intermediate in the production of these materials .
Results or Outcomes
Decanoic acid, hexadecyl ester, has proven to be a versatile chemical compound in the production of dyes, pharmaceuticals, and synthetic resins .
Treatment of Certain Neurological Disorders
Specific Scientific Field
Summary of the Application
Decanoic acid, hexadecyl ester, has shown potential in the treatment of certain neurological disorders .
Methods of Application or Experimental Procedures
Decanoic acid is being studied for its role in the ketogenic diet, where it is thought to have antiseizure effects .
Results or Outcomes
Decanoic acid, hexadecyl ester, has shown potential in the treatment of certain neurological disorders .
Soap Making
Specific Scientific Field
Summary of the Application
Decanoic acid, also known as capric acid, is often used in soap making due to its ability to produce a rich lather .
Methods of Application or Experimental Procedures
Decanoic acid is combined with a strong base like sodium hydroxide to produce soap .
Results or Outcomes
The resulting soap has a rich lather and is gentle on the skin .
Renewable Energy Source
Specific Scientific Field
Summary of the Application
Decanoic acid is utilized in biofuel production due to its potential as a renewable energy source .
Methods of Application or Experimental Procedures
Decanoic acid is converted into biodiesel through a process called transesterification .
Results or Outcomes
The resulting biodiesel is a cleaner-burning fuel that can be used in most diesel engines .
Component in Various Biofuel Research Endeavors
Specific Scientific Field
Summary of the Application
Decanoic acid is a key component in various biofuel research endeavors .
Methods of Application or Experimental Procedures
Decanoic acid is used in the synthesis of biofuels through various chemical reactions .
Results or Outcomes
The resulting biofuels have the potential to be a sustainable and renewable source of energy .
properties
IUPAC Name |
hexadecyl decanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52O2/c1-3-5-7-9-11-12-13-14-15-16-17-19-21-23-25-28-26(27)24-22-20-18-10-8-6-4-2/h3-25H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QICHMCRJUKQZRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)CCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0067501 | |
Record name | Decanoic acid, hexadecyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0067501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Decanoic acid, hexadecyl ester | |
CAS RN |
29710-34-7 | |
Record name | Cetyl caprate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29710-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cetyl caprate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029710347 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decanoic acid, hexadecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Decanoic acid, hexadecyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0067501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexadecyl decanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.255 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CETYL CAPRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0AWO8U67S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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